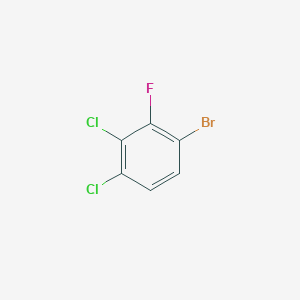

1-溴-3,4-二氯-2-氟苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves halogenation reactions, where bromine or other halogens are introduced into the benzene ring. For instance, the synthesis of 1-bromo-4-[18F]fluorobenzene is achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with a radiochemical yield of 65% within 10 minutes . Similarly, 1-bromo-2-fluorobenzenes can be synthesized and further reacted with alkyl isothiocyanates to produce thioxobenzoquinazolinones .

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence and position of the halogen substituents on the benzene ring. For example, the crystal structure of 1,2- and 1,3-dibromobenzene has been determined under various conditions, showing different crystalline phases and symmetry . The presence of halogen atoms can affect the molecular geometry and vibrational frequencies, as seen in the study of 1-bromo-3-fluorobenzene .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. The versatility of these compounds is demonstrated by their use in synthesizing complex molecules, such as the formation of heterocycles through carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles . Additionally, brominated benzene derivatives can be used in cross-coupling reactions with organostannanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are closely related to their molecular structure. The melting points of dibromobenzenes, for instance, are influenced by molecular symmetry and the presence of halogen bonds . The spectroscopic properties, including FT-IR and FT-Raman spectra, provide information on the vibrational modes and molecular conformation . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, are also affected by the halogen substituents .

科学研究应用

振动光谱:已经分析了类似的三取代苯,包括 1-溴-3,4-二氟苯的拉曼光谱和红外光谱。这项研究对于理解此类化合物的振动特性具有重要意义 (Aralakkanavar 等,1992)。

力场分析:已经对三取代苯(如 1-溴-3,4-二氟苯)的可转移价力场进行了研究,提供了对其振动行为的见解 (Reddy & Rao, 1994)。

电化学氟化:研究探索了芳香族化合物(包括 1-溴-4-氟苯)在液态 HF 中电化学氟化的机理。此类研究对于理解氟化芳香族化合物的化学反应和合成至关重要 (Horio 等,1996)。

光碎片光谱:已经研究了 1-溴-3-氟苯和相关化合物的紫外光解离,这对于理解这些分子的光物理性质非常重要 (Gu 等,2001)。

钴催化的羰基化:研究集中在溴、氟和氯、氟苯的钴催化甲氧羰基化上。这项工作对于合成各种氟苯甲酸衍生物至关重要 (Boyarskiy 等,2010)。

合成子制备:已经对无载体添加的 1-溴-4-[18F]氟苯的制备进行了研究,这对于放射性药物中的 18F-芳基化反应非常重要 (Ermert 等,2004)。

氟苯的三叠氮化:已经对 1-溴-3,5-二氯-2,4,6-三氟苯的三叠氮化进行了研究,产生了在聚合物化学和有机合成中可能很有用的化合物 (Chapyshev & Chernyak, 2013)。

NMR 光谱和计算建模:已经进行利用 NMR 光谱和计算建模的研究,以探索格氏试剂的形成中的化学选择性,包括衍生自 1-溴-2-氟苯的格氏试剂。这项研究对于理解此类化合物的反应性和合成至关重要 (Hein 等,2015)。

与环戊烯的反应:已经研究了卤代苯(包括溴苯)与环戊烯的光反应,提供了对涉及碳-卤键反应的见解 (Bryce-smith 等,1980)。

安全和危害

While specific safety and hazard information for 1-Bromo-3,4-dichloro-2-fluorobenzene is not available, similar compounds like 1-Bromo-4-fluorobenzene are considered hazardous. They are classified as flammable liquids with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

作用机制

Target of Action

It’s known that halogenated benzenes often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of 1-Bromo-3,4-dichloro-2-fluorobenzene involves several chemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .

Biochemical Pathways

They can interfere with the normal functioning of enzymes and receptors, leading to downstream effects .

Pharmacokinetics

Once absorbed, it may be distributed throughout the body, metabolized by the liver, and excreted in urine and feces .

Result of Action

Halogenated benzenes can cause various effects, including oxidative stress, dna damage, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3,4-dichloro-2-fluorobenzene. For instance, temperature and pH can affect its reactivity and stability. Moreover, it’s known to be toxic to aquatic life, indicating that it can have environmental impacts .

属性

IUPAC Name |

1-bromo-3,4-dichloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUTCXBRJGSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290144 | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,4-dichloro-2-fluorobenzene | |

CAS RN |

1208075-29-9 | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)

![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)